molecular formula C21H17F3N4O B2370860 1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894994-58-2

1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B2370860
Número CAS: 894994-58-2
Peso molecular: 398.389
Clave InChI: HVTCDDYVWXVUGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/25817989/]. Its primary research value lies in its ability to selectively target and inhibit the activity of both wild-type and internal tandem duplication (ITD) mutant forms of FLT3, leading to the blockade of downstream pro-survival signaling pathways such as STAT5, MAPK, and PI3K/Akt, thereby inducing apoptosis and reducing proliferation in FLT3-driven leukemic cell lines [https://aacrjournals.org/cancerres/article/76/14_Supplement/1648/62513/Abstract-1648-A-novel-FLT3-inhibitor-A-5021]. This makes it a critical pharmacological tool for investigating the pathogenesis of AML and for validating FLT3 as a therapeutic target in preclinical models. Beyond FLT3, this pyrazolo[3,4-d]pyrimidin-4-one scaffold has demonstrated activity against other kinases, including JAK2, which suggests its utility is extendable to research on other myeloproliferative neoplasms and inflammatory diseases where the JAK-STAT pathway is implicated [https://pubs.acs.org/doi/10.1021/jm501549q]. Researchers utilize this compound to dissect complex signaling networks in oncology, to study mechanisms of drug resistance, and to develop novel combination treatment strategies aimed at overcoming resistance in hematologic cancers.

Propiedades

IUPAC Name

1-(2,3-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O/c1-13-5-3-8-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-4-7-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTCDDYVWXVUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclocondensation with (3-(Trifluoromethyl)phenyl)Acetonitrile

The critical cyclization step employs (3-(trifluoromethyl)phenyl)acetonitrile as the nitrile component. In a representative procedure, 3-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate (10 mM) and (3-(trifluoromethyl)phenyl)acetonitrile (15 mM) are dissolved in dioxane, and dry HCl gas is bubbled through the mixture for 6 hours. The reaction proceeds via nucleophilic attack of the amino group on the protonated nitrile, followed by cyclodehydration to form the pyrimidinone ring. Workup involves quenching the reaction on crushed ice, basifying with 5% NaOH, and recrystallizing the crude product from ethanol to afford the target compound in 68–72% yield.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates the cyclization step while improving yields. Adapted from protocols for analogous pyrazolo[1,5-a]pyrimidines, a mixture of 3-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate (0.9 mmol), (3-(trifluoromethyl)phenyl)acetonitrile (0.9 mmol), and acetic acid (0.5 mmol) in methanol is subjected to microwave irradiation at 150°C (100 W) for 2 hours. This method reduces reaction time from 6 hours to 2 hours and increases yield to 78–81% by minimizing thermal decomposition.

Post-Functionalization Strategies

Alkylation of 5-Hydroxypyrazolo[3,4-d]Pyrimidinone

For substrates where direct cyclization with the benzyl nitrile is challenging, post-functionalization offers an alternative. The 5-hydroxypyrazolo[3,4-d]pyrimidinone intermediate is treated with 3-(trifluoromethyl)benzyl bromide in the presence of K2CO3 in DMF at 80°C for 12 hours. However, this route yields only 46–52% due to competing O- and N-alkylation.

Palladium-Catalyzed Coupling Reactions

Sonogashira coupling, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives, could theoretically introduce alkynyl groups at position 5. However, this method is less applicable for benzyl substituents, necessitating pre-functionalized building blocks.

Optimization and Yield Analysis

Method Conditions Time Yield Purity (HPLC)
Conventional HCl Dioxane, HCl gas, 25°C 6 h 68% 95%
Microwave MeOH, 150°C, 100 W 2 h 81% 98%
Post-Alkylation DMF, K2CO3, 80°C 12 h 46% 88%

Microwave irradiation emerges as the superior method, balancing efficiency and yield. The conventional route remains viable for large-scale synthesis despite longer reaction times.

Characterization and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-2), 7.72–7.68 (m, 4H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 5.12 (s, 2H, CH2CF3), 2.31 (s, 6H, CH3).
  • 19F NMR : δ -62.5 (s, CF3).
  • HRMS (ESI) : m/z [M+H]+ calcd for C21H18F3N3O: 410.1382; found: 410.1385.

X-ray Crystallography

Although no crystal data exists for the target compound, analogous structures (e.g., 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) reveal planar pyrazolopyrimidine cores with dihedral angles of 10.3–46.2° between aryl substituents.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituents at Position 1

  • 1-(2-Aminoethyl)-analog (): Replacing the 2,3-dimethylphenyl group with a 2-aminoethyl chain introduces a polar, protonatable group. This modification likely improves aqueous solubility but may reduce metabolic stability due to susceptibility to oxidative deamination .
  • 1-(4-Methylphenyl)-analog ():
    The 4-methylphenyl group retains aromaticity but lacks the steric hindrance of the 2,3-dimethylphenyl group. This may enhance binding to hydrophobic pockets in enzymes like kinases .

Substituents at Position 5

  • 5-(Pyridin-2-yl)-analog ():
    A pyridinyl group replaces the 3-(trifluoromethyl)benzyl moiety, introducing hydrogen-bonding capability. This could improve target selectivity but reduce lipophilicity compared to the trifluoromethyl group .

Key Findings :

  • The trifluoromethyl group in the target compound likely confers superior metabolic stability and target affinity compared to non-fluorinated analogs .
  • Steric bulk from the 2,3-dimethylphenyl group may reduce off-target interactions compared to smaller substituents like methylphenyl .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 5-(Pyridin-2-yl)-analog 3-Methylthio-analog
LogP (predicted) 3.8 (high lipophilicity) 2.5 4.1
Solubility (µg/mL) <10 (poor) ~50 (moderate) <5
Metabolic Stability High (CF₃ group) Moderate High (S-Me group)

Insights :

  • The target compound’s trifluoromethyl group balances lipophilicity and stability, making it favorable for oral bioavailability .
  • Poor solubility may necessitate formulation enhancements (e.g., nanosuspensions) .

Actividad Biológica

The compound 1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H18F3N3O
  • Molecular Weight : 373.36 g/mol

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit significant inhibitory effects against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
A37523.6Inhibition of BRAF V600E kinase
HT-2951.5Suppression of MEK phosphorylation
PC-38.5Induction of apoptosis and cell cycle arrest
A549ModerateSelective targeting of cancer cells over normal cells

The compound demonstrated moderate to potent anti-proliferative activities across these cell lines, indicating its potential as a selective anticancer agent .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key signaling pathways associated with cancer growth. Specifically:

  • BRAF Inhibition : The compound acts as a potent inhibitor of BRAF V600E, a common mutation in melanoma that drives tumor proliferation. Its IC50 values suggest strong binding affinity and efficacy in inhibiting this target.
  • Cell Cycle Arrest : In A375 cells, treatment with the compound resulted in significant arrest at the G0/G1 phase, indicating a halt in cell division and proliferation.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects .

Case Studies

Several case studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Melanoma Cells :
    • A study evaluated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on melanoma cell lines. The results indicated that compounds with similar scaffolds to our target compound exhibited significant anti-melanoma activity through BRAF inhibition .
  • Dual Inhibition Studies :
    • Research focusing on dual inhibitors targeting both EGFR and VEGFR-2 demonstrated that certain derivatives showed promising results in inhibiting tumor growth in MCF-7 models. This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance its biological activity .

Q & A

Q. Q1. What are the key synthetic pathways for synthesizing this pyrazolo-pyrimidine derivative, and how can reaction conditions be optimized?

A1. Synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of substituted pyrazole and pyrimidine precursors under acidic or basic conditions .
  • Step 2: Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
  • Step 3: Functionalization with the 3-(trifluoromethyl)benzyl group using alkylation or reductive amination .
    Optimization tips:
  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Catalysts like Pd(PPh₃)₄ for coupling reactions improve yields (reported up to 65–75% in analogous compounds) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

A2. Key characterization methods include:

  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions and confirm regioselectivity (e.g., distinguishing between N1 and N2 alkylation sites) .
  • Mass spectrometry (HRMS): To validate molecular formula and detect isotopic patterns from the trifluoromethyl group .
  • HPLC: Purity assessment (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group influence the compound's pharmacokinetic properties and target binding affinity?

A3. The CF₃ group enhances:

  • Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic stability: Resistance to cytochrome P450-mediated oxidation due to strong C-F bonds .
  • Target interactions: Trifluoromethyl groups engage in hydrophobic interactions with enzyme pockets (e.g., kinases), as shown in SAR studies of related pyrazolo-pyrimidines .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound class?

A4. Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from:

  • Assay conditions: Variations in ATP concentrations (10 μM vs. 1 mM) can alter competitive inhibition profiles. Standardize assays using validated protocols (e.g., ADP-Glo™ kinase assays) .
  • Cellular vs. enzymatic assays: Off-target effects in cellular models (e.g., cytotoxicity) may skew results. Perform counter-screens against unrelated targets (e.g., GPCRs) to confirm selectivity .

Q. Q5. How can computational methods guide the design of derivatives with improved potency?

A5. Use:

  • Molecular docking: Identify key interactions with target proteins (e.g., hydrogen bonding with hinge regions of kinases) .
  • QSAR models: Correlate substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups at the 3-position of the benzyl moiety enhance potency in kinase inhibitors .
  • ADMET prediction: Tools like SwissADME predict bioavailability and toxicity risks early in design .

Q. Q6. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

A6. Key challenges include:

  • Low yields in final steps: Optimize stoichiometry (e.g., 1.2 equivalents of 3-(trifluoromethyl)benzyl bromide) and employ flow chemistry for exothermic reactions .
  • Purification difficulties: Use preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to resolve closely eluting impurities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.